1-(1-(Pyridin-3-YL)ethyl)piperazine
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Overview
Description
1-(1-(Pyridin-3-YL)ethyl)piperazine is a heterocyclic organic compound that features a piperazine ring substituted with a pyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-(Pyridin-3-YL)ethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 3-pyridyl ethylamine with piperazine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(1-(Pyridin-3-YL)ethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
1-(1-(Pyridin-3-YL)ethyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-(Pyridin-3-YL)ethyl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the structure of the target molecules .
Comparison with Similar Compounds
- 1-(2-(Pyridin-3-YL)ethyl)piperazine
- 1-(1-(Pyridin-4-YL)ethyl)piperazine
- 1-(1-(Pyridin-2-YL)ethyl)piperazine
Uniqueness: 1-(1-(Pyridin-3-YL)ethyl)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .
Biological Activity
1-(1-(Pyridin-3-YL)ethyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, is being investigated for various pharmacological effects, including its interactions with neurotransmitter systems and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound consists of a piperazine ring substituted with a pyridine moiety, which is essential for its biological activity.
Piperazine derivatives, including this compound, are known to interact with various biological targets:
- Receptor Binding : They have been shown to act as antagonists at histamine H3 and sigma-1 receptors, which are implicated in pain modulation and neurological disorders .
- Enzyme Interaction : The compound may interact with enzymes involved in neurotransmitter metabolism, such as monoamine oxidases (MAOs), potentially influencing neurotransmitter levels and signaling pathways.
Antinociceptive Effects
Research indicates that compounds related to this compound exhibit antinociceptive properties. For instance, studies have demonstrated that piperazine derivatives can enhance the analgesic effects of opioid medications by acting on sigma receptors .
Antimicrobial Activity
Some studies have explored the antimicrobial potential of piperazine derivatives against various pathogens. Although specific data on this compound is limited, related compounds have shown activity against Mycobacterium tuberculosis and other bacterial strains .
Study 1: Sigma-1 Receptor Antagonism
A study investigated the effects of piperazine derivatives on sigma-1 receptor-mediated pathways. Results indicated that these compounds could modulate calcium flux in cells, suggesting their role in pain relief mechanisms. The study highlighted the potential of this compound as a candidate for further development in pain management therapies .
Study 2: Antimicrobial Screening
In another research effort, various piperazine derivatives were screened for their antimicrobial activities. While direct results for this compound were not detailed, several structurally similar compounds demonstrated significant activity against Chlamydia and Neisseria species, indicating a promising avenue for further exploration of this compound's potential .
The biochemical properties of this compound include:
- Molecular Weight : Approximately 198.27 g/mol.
- Solubility : The compound's solubility profile is influenced by its pH-dependent behavior and interaction with biological membranes.
Table: Comparison of Biological Activities
Activity Type | Related Compounds | Observed Effects |
---|---|---|
Antinociceptive | Sigma receptor antagonists | Enhanced opioid analgesia |
Antimicrobial | Piperazine derivatives | Activity against Mycobacterium tuberculosis |
Neurotransmitter Modulation | Piperidine derivatives | Modulation of MAO activity affecting neurotransmitters |
Properties
IUPAC Name |
1-(1-pyridin-3-ylethyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-10(11-3-2-4-13-9-11)14-7-5-12-6-8-14/h2-4,9-10,12H,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGSMKXGZGMERW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)N2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404540 |
Source
|
Record name | 1-(1-(PYRIDIN-3-YL)ETHYL)PIPERAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56743-61-4 |
Source
|
Record name | 1-(1-(PYRIDIN-3-YL)ETHYL)PIPERAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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